(+)-Epoxysuberosin

Vue d'ensemble

Description

(+)-Epoxysuberosin is a coumarin that has been found in Coleonema album.

6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one is a natural product found in Harbouria trachypleura, Coleonema album, and Leionema phylicifolium with data available.

Activité Biologique

(+)-Epoxysuberosin is a naturally occurring compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings.

Chemical Structure

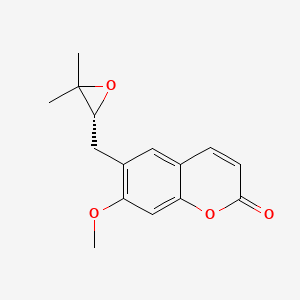

This compound is classified as a coumarin derivative with the molecular formula . Its structure features an epoxide group, contributing to its reactivity and biological properties. The compound is derived from various natural sources, including plants like Correa reflexa.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Notably, it has shown effectiveness against Leishmania species, which are responsible for leishmaniasis, a disease transmitted by sandflies. In studies, this compound demonstrated inhibitory effects on the growth of these parasites, suggesting its potential as a therapeutic agent in treating leishmaniasis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory activities. It was found to modulate inflammatory responses in cellular models, possibly by inhibiting pro-inflammatory cytokines. This effect could be beneficial in managing diseases characterized by chronic inflammation .

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells highlights its potential as an anticancer agent. However, further research is necessary to fully understand the mechanisms involved and the extent of this activity .

Isolation and Characterization

The isolation of this compound was achieved through methods such as Pressurized Hot Water Extraction (PHWE), demonstrating yields of approximately 0.9% w/w from plant sources . Characterization techniques, including NMR spectroscopy and mass spectrometry, confirmed the identity and purity of the compound.

Comparative Studies

A comparative study highlighted the biological activity of this compound against other coumarins. It was observed that while some coumarins exhibited similar antimicrobial properties, this compound's unique epoxide structure may enhance its efficacy against specific pathogens .

Data Summary

Applications De Recherche Scientifique

Extraction Methods

Pressurized Hot Water Extraction (PHWE)

One notable method for isolating (+)-epoxysuberosin is Pressurized Hot Water Extraction (PHWE). This technique has been successfully employed in educational settings to teach students about natural products chemistry. In a study conducted at the University of Tasmania, students isolated this compound with yields of up to 0.9% w/w from C. reflexa using PHWE, demonstrating its efficiency compared to traditional extraction methods like steam distillation .

Table 1: Comparison of Extraction Methods for this compound

| Method | Yield (% w/w) | Time Required | Equipment Needed |

|---|---|---|---|

| Pressurized Hot Water Extraction (PHWE) | 0.9 | Short (hours) | Household espresso machine |

| Steam Distillation | Variable | Longer (hours) | Distillation apparatus |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly against parasitic infections. Preliminary studies suggest its effectiveness against Leishmania, a genus of parasites that cause leishmaniasis, although comprehensive investigations into its full biological profile remain limited .

Antitumor Activity

While specific studies on this compound's antitumor properties are sparse, coumarins in general have been investigated for their potential anticancer effects. For instance, other coumarins have shown promise in inhibiting tumor promotion in various models, suggesting that this compound may warrant similar exploration .

Case Studies and Research Findings

- Educational Application of PHWE : A study involving undergraduate students demonstrated the practical application of PHWE for isolating natural products, including this compound. Students successfully performed extractions and analyzed the compounds using techniques like NMR and FTIR spectroscopy, reinforcing the compound's relevance in educational settings .

- Bioprospecting for Natural Products : Research conducted on multiple Correa species highlighted the potential of these plants as sources of valuable coumarins, including this compound. This bioprospecting approach emphasizes the importance of exploring native flora for novel compounds with therapeutic potentials .

Propriétés

IUPAC Name |

6-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(2)13(19-15)7-10-6-9-4-5-14(16)18-12(9)8-11(10)17-3/h4-6,8,13H,7H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRVCRZHZQXYDH-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](O1)CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.